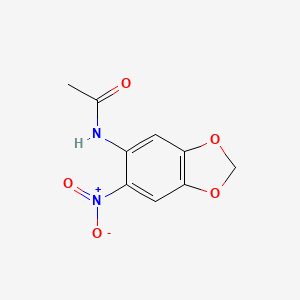

N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(6-nitro-1,3-benzodioxol-5-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O5/c1-5(12)10-6-2-8-9(16-4-15-8)3-7(6)11(13)14/h2-3H,4H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVGRDSBPPKBVBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1[N+](=O)[O-])OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60337223 | |

| Record name | N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81864-14-4 | |

| Record name | N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 6 Nitro 1,3 Benzodioxol 5 Yl Acetamide and Its Chemical Analogs

Classical Organic Synthesis Strategies for the N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide Scaffold

The traditional approach to synthesizing this compound is a two-step process involving the acetylation of a primary amine followed by the nitration of the resulting acetamide (B32628). This method is favored for its reliability and the commercial availability of the starting materials.

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of the target molecule, this compound, reveals a logical disconnection strategy. The primary disconnection is at the amide bond, leading to 6-nitro-1,3-benzodioxol-5-amine (B1193951) and an acetylating agent. A further disconnection of the nitro group from the aromatic ring points to N-(1,3-benzodioxol-5-yl)acetamide as a key intermediate. This intermediate, in turn, can be disconnected at the amide bond to identify 3,4-methylenedioxyaniline (also known as 1,3-benzodioxol-5-amine) as the primary precursor.

Therefore, the forward synthesis commences with 3,4-methylenedioxyaniline. This commercially available starting material undergoes acetylation to form N-(1,3-benzodioxol-5-yl)acetamide. The subsequent step is the regioselective nitration of this intermediate to yield the final product.

Key Precursors in the Classical Synthesis:

| Compound Name | Role in Synthesis |

| 3,4-Methylenedioxyaniline | Starting Material |

| Acetic Anhydride (B1165640) | Acetylating Agent |

| N-(1,3-benzodioxol-5-yl)acetamide | Intermediate |

| Nitric Acid | Nitrating Agent |

| Sulfuric Acid | Catalyst for Nitration |

Reaction Mechanism Elucidation for Amide Formation and Nitration Pathways

Amide Formation (Acetylation): The first step of the synthesis is the acetylation of 3,4-methylenedioxyaniline. This is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which then collapses, eliminating a molecule of acetic acid as a leaving group and forming the stable amide, N-(1,3-benzodioxol-5-yl)acetamide. The reaction is typically carried out in the presence of a weak acid catalyst, such as acetic acid itself, which can be generated in situ. nih.gov

Nitration Pathway: The second step involves the nitration of the N-(1,3-benzodioxol-5-yl)acetamide intermediate. This is an electrophilic aromatic substitution (EAS) reaction. A mixture of concentrated nitric acid and sulfuric acid is used to generate the highly electrophilic nitronium ion (NO₂⁺). The acetamido group (-NHCOCH₃) is an ortho-, para-directing group, and the methylenedioxy group is also an activating and ortho-, para-directing group. Due to the combined directing effects and steric hindrance, the nitration occurs regioselectively at the 6-position, which is ortho to the acetamido group and para to one of the oxygen atoms of the methylenedioxy group. The aromatic ring of the acetamide acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation known as a sigma complex or arenium ion. A weak base in the reaction mixture, such as the bisulfate ion (HSO₄⁻), then abstracts a proton from the carbon atom bearing the nitro group, restoring aromaticity and yielding the final product, this compound.

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound.

Acetylation: For the acetylation step, the reaction is often performed at room temperature with stirring. The use of a slight excess of acetic anhydride ensures the complete conversion of the starting amine. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the product can be isolated by precipitation in water and subsequent filtration.

Nitration: The nitration step requires careful temperature control to prevent over-nitration and the formation of unwanted byproducts. The reaction is typically carried out at low temperatures, often between 0 and 10°C, using an ice bath. The slow, dropwise addition of the nitrating mixture (mixed acid) to the solution of the acetamide in a suitable solvent is critical. After the addition is complete, the reaction mixture is allowed to stir for a specific period to ensure complete reaction. The product is then isolated by pouring the reaction mixture onto ice, which causes the precipitation of the solid product. Purification is generally achieved by recrystallization from a suitable solvent, such as ethanol, which helps to remove any remaining ortho-isomer and other impurities. The purity of the final product can be assessed by its melting point and spectroscopic techniques.

Optimization Parameters for Nitration:

| Parameter | Condition | Rationale |

| Temperature | 0-10°C | Minimizes the formation of di-nitro and other byproducts. |

| Addition of Nitrating Agent | Slow, dropwise | Controls the exothermic nature of the reaction and prevents localized overheating. |

| Molar Ratio of Nitric Acid | 1 to 2 molal ratios | Ensures efficient nitration while minimizing side reactions. |

| Sulfuric Acid Concentration | 40% to 78% | Weaker acid concentrations can slow the reaction, while higher concentrations may promote the formation of the ortho-isomer. google.com |

| Reaction Time | Monitored by TLC | Ensures the reaction goes to completion without significant product degradation. |

| Purification | Recrystallization | Effectively removes isomeric impurities and other byproducts. |

Modern and Advanced Synthetic Approaches

In recent years, modern synthetic methodologies have been developed to improve the efficiency and environmental footprint of organic syntheses. These include microwave-assisted organic synthesis (MAOS) and multicomponent reactions (MCRs).

Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Reaction Kinetics

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat chemical reactions. This technique can dramatically reduce reaction times, increase product yields, and enhance product purity compared to conventional heating methods. nih.gov The rapid and uniform heating provided by microwaves can lead to significant energy savings. researchgate.net

For the synthesis of this compound and its analogs, MAOS can be applied to both the acetylation and nitration steps. Microwave-assisted acetylation of amines can be achieved rapidly and often without the need for a solvent. evitachem.com Similarly, microwave-assisted nitration of aromatic compounds has been shown to be highly efficient. organic-chemistry.org For instance, the microwave-assisted nitration of some aromatic compounds can be completed in minutes with high yields, a significant improvement over the hours required for conventional methods. organic-chemistry.org

Comparison of Conventional and MAOS Methods for Related Reactions:

| Reaction Type | Conventional Method Time | MAOS Time |

| Amide Synthesis | Hours | Minutes evitachem.com |

| Nitration of Aromatic Compounds | 6-24 hours | 15-30 minutes organic-chemistry.org |

Multicomponent Reactions (MCRs) in Analog Preparation

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure. MCRs are highly atom-economical and offer a powerful tool for the rapid generation of libraries of structurally diverse compounds. The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that can be employed to synthesize analogs of this compound.

Ugi Reaction: The Ugi four-component reaction (U-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.org To synthesize analogs of the target compound, one could use a nitro-substituted 1,3-benzodioxole (B145889) aldehyde, an amine, acetic acid, and an isocyanide. This would generate a diverse library of α-acetamido carboxamide derivatives with the core nitrobenzodioxole scaffold.

Passerini Reaction: The Passerini three-component reaction involves an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. nih.gov By using a nitro-substituted 1,3-benzodioxole aldehyde, acetic acid, and various isocyanides, a range of α-acetoxy carboxamide analogs can be synthesized. nih.govorganic-chemistry.org

These MCR approaches provide a highly flexible and efficient strategy for exploring the chemical space around the this compound scaffold, which is particularly valuable in medicinal chemistry and materials science for the discovery of new compounds with desired properties.

Palladium-Catalyzed and Other Metal-Mediated Couplings for Structural Diversification

The core structure of this compound serves as a scaffold that can be extensively modified through metal-catalyzed cross-coupling reactions. Palladium catalysis, in particular, offers a powerful toolkit for creating diverse chemical analogs by forming new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds.

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are exceptionally valuable for synthesizing arylated amines. nih.gov While the target molecule already contains an acetamido group, these methods could be applied to precursors or used to introduce additional nitrogen-based functionalities. For instance, an aryl halide precursor could be coupled with various amines or amides to generate a library of analogs. The versatility of these reactions allows for the introduction of a wide range of substituents, significantly streamlining the creation of compound libraries for further research. nih.gov

Furthermore, palladium-catalyzed C-H activation and functionalization represent a state-of-the-art strategy for late-stage diversification. nsf.govresearchgate.net In this approach, a directing group on the molecule guides a palladium catalyst to selectively activate a specific C-H bond, which can then be converted into a new functional group. For a molecule like this compound, the acetamido group could potentially direct the catalyst to functionalize an adjacent C-H bond on the aromatic ring. This could include reactions like acetoxylation, where a C-H bond is converted to a C-O bond, introducing a new site for further modification. nsf.gov

The choice of ligand is crucial for the success of these catalytic reactions. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination. The development of air- and moisture-stable palladium precatalysts has also simplified the execution of these complex transformations. acs.org

Below is a table summarizing representative palladium-catalyzed coupling reactions applicable for the structural diversification of aromatic systems like benzodioxoles.

| Coupling Reaction | Catalyst/Ligand System (Example) | Bond Formed | Potential Application for Analogs |

| Buchwald-Hartwig Amination | Pd(OAc)₂, Biarylphosphine Ligands | C-N | Introduction of diverse amine/amide groups to a halogenated benzodioxole precursor. |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Base | C-C | Attachment of aryl or vinyl groups to a halogenated benzodioxole core. |

| Heck Coupling | Pd(OAc)₂, PPh₃ | C-C (alkene) | Introduction of alkenyl substituents. |

| C-H Acetoxylation | Pd(OAc)₂, PhI(OAc)₂ | C-O | Direct oxidation of a C-H bond to an acetoxy group, adding a new functional handle. nsf.gov |

Other metal-mediated couplings, while less common than palladium-catalyzed reactions for these specific transformations, can also be employed. For example, copper-catalyzed reactions are well-known for certain C-N and C-O bond formations. Metal-free cross-coupling approaches are also an emerging area, potentially avoiding issues of metal contamination in the final products. nih.gov

Principles of Green Chemistry in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is essential for developing environmentally benign and economically viable production methods. Key areas of focus include the use of safer solvents, maximization of atom economy, and the development of efficient catalytic systems to minimize waste. nih.gov

Solvent-Free and Aqueous-Phase Synthetic Protocols

A significant source of waste in chemical synthesis comes from the use of volatile organic solvents. Therefore, developing solvent-free or aqueous-phase reactions is a primary goal of green chemistry.

Solvent-Free Synthesis: Conducting reactions in the absence of a solvent ("neat" conditions) can dramatically reduce waste, simplify product purification, and sometimes accelerate reaction rates. ias.ac.in For the synthesis of this compound, steps such as nitration or acetylation could potentially be adapted to solvent-free conditions. For instance, solid-supported catalysts, such as nano-titania, have been used for the solvent-free synthesis of other nitro-containing heterocyclic compounds, offering high yields and easy catalyst recovery. ias.ac.inresearchgate.net

Aqueous-Phase Synthesis: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic compounds often have poor solubility in water, techniques such as the use of phase-transfer catalysts or co-solvents can facilitate aqueous-phase reactions. Nitration reactions, which are key to the synthesis of the target molecule, have been explored in aqueous phases, potentially offering a safer alternative to the traditional use of concentrated mixed acids. researchgate.net

The following table compares conventional and green approaches for a hypothetical synthetic step.

| Synthetic Step | Conventional Method | Green Alternative | Environmental Benefit |

| Nitration | Concentrated H₂SO₄/HNO₃ in an organic solvent | Aqueous-phase nitration researchgate.net or solvent-free reaction with a solid acid catalyst. | Reduces use of corrosive acids and volatile organic solvents. |

| Acetylation | Acetic anhydride in a solvent like dichloromethane | Solvent-free reaction with a recyclable catalyst. | Eliminates solvent waste and allows for catalyst reuse. |

Atom Economy and Efficiency Metrics in Reaction Design

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.org A reaction with high atom economy generates minimal waste.

The synthesis of this compound typically involves at least two key steps: acetylation of an amine and nitration of the aromatic ring. Let's consider the nitration of the precursor, N-(1,3-benzodioxol-5-yl)acetamide.

Reaction: N-(1,3-benzodioxol-5-yl)acetamide + Nitric Acid → this compound + Water

The percentage atom economy is calculated as: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

| Compound | Formula | Molecular Weight ( g/mol ) |

| N-(1,3-benzodioxol-5-yl)acetamide | C₉H₉NO₃ | 179.17 |

| Nitric Acid | HNO₃ | 63.01 |

| This compound | C₉H₈N₂O₅ | 224.17 |

| Water | H₂O | 18.02 |

Calculation: % Atom Economy = (224.17 / (179.17 + 63.01)) x 100 = (224.17 / 242.18) x 100 ≈ 92.6%

This calculation shows that the nitration reaction itself is highly atom-economical. However, this metric does not account for reagents used in stoichiometric amounts that are not incorporated into the product, such as the sulfuric acid typically used as a catalyst and dehydrating agent in traditional nitration, nor does it account for solvents. rsc.org Other metrics like Reaction Mass Efficiency (RME) and Process Mass Intensity (PMI) provide a more holistic view by considering all materials used in the process. researchgate.net

Development of Catalytic Systems for Reduced Waste Generation

The development of advanced catalytic systems is crucial for minimizing waste, particularly in reactions that traditionally rely on stoichiometric reagents.

For the synthesis of this compound, the nitration step is a prime target for improvement. The classical method using a mixture of concentrated sulfuric and nitric acids generates significant amounts of acidic waste, which is corrosive and requires neutralization, adding cost and environmental burden.

Modern approaches focus on replacing stoichiometric mineral acids with recyclable solid acid catalysts or metal-based catalysts. researchgate.net

Solid Acid Catalysts: Materials like zeolites, clays, or sulfated zirconia can catalyze nitration reactions. These catalysts are easily separated from the reaction mixture by filtration and can be regenerated and reused, drastically reducing waste.

Metal-Catalyzed Nitration: Certain metal salts, such as those of copper or indium, have been shown to catalyze nitration under milder conditions and with higher selectivity. researchgate.net These systems can reduce the amount of nitric acid required and avoid the need for large quantities of sulfuric acid.

By designing highly active and selective catalysts, it is possible to improve reaction efficiency, reduce the formation of byproducts, and create a more sustainable synthetic pathway for this compound and its derivatives. nih.gov

Advanced Spectroscopic and Structural Elucidation of N 6 Nitro 1,3 Benzodioxol 5 Yl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. The following sections detail the predicted and interpreted NMR data for N-(6-nitro-1,3-benzodioxol-5-yl)acetamide.

Proton (¹H) NMR Spectral Analysis and Chemical Shift Interpretation

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic, methylene (B1212753), methyl, and amide protons. The chemical shifts are influenced by the electronic effects of the nitro and acetamide (B32628) substituents on the benzodioxole ring system.

The aromatic region is expected to show two singlets, corresponding to the protons at the C-4 and C-7 positions of the benzodioxole ring. The proton at C-7 is likely to appear at a lower field due to the deshielding effect of the adjacent nitro group. The methylene protons of the dioxole ring are expected to produce a singlet, typically in the range of 6.0-6.2 ppm.

The acetamide group will be represented by two distinct signals: a singlet for the methyl protons and a broader singlet for the amide (N-H) proton. The chemical shift of the amide proton can be highly variable and is dependent on factors such as solvent and concentration.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | ~7.20 | s |

| H-7 | ~7.80 | s |

| O-CH₂-O | ~6.10 | s |

| N-H | ~9.50 | br s |

| COCH₃ | ~2.20 | s |

Carbon-13 (¹³C) NMR and DEPT Experiments for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons.

The aromatic region of the ¹³C NMR spectrum is expected to display six distinct signals for the carbons of the benzodioxole ring. The carbons bearing the nitro and acetamide groups (C-6 and C-5, respectively) will be significantly shifted downfield. The carbon of the methylene group in the dioxole ring will appear around 102-104 ppm. The carbonyl carbon of the acetamide group is anticipated to resonate at a significantly downfield position, characteristic of amide carbonyls. The methyl carbon of the acetamide group will appear in the upfield region of the spectrum.

Predicted ¹³C NMR and DEPT Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 |

| C-4 | ~108.0 | CH |

| C-5 | ~140.0 | C |

| C-6 | ~145.0 | C |

| C-7 | ~106.0 | CH |

| C-3a | ~148.0 | C |

| C-7a | ~150.0 | C |

| O-CH₂-O | ~103.0 | CH₂ |

| C=O | ~169.0 | C |

| CH₃ | ~25.0 | CH₃ |

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment would be used to identify proton-proton couplings. For this compound, COSY is not expected to show any correlations in the aromatic region as the aromatic protons are singlets.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would confirm the assignments of the aromatic C-H (C-4/H-4 and C-7/H-7), methylene (O-CH₂-O), and methyl (COCH₃) groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the correlation of the amide proton (N-H) to the carbonyl carbon and C-5, and the correlation of the methyl protons to the carbonyl carbon. The aromatic protons would show correlations to neighboring quaternary carbons, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In this molecule, a NOESY experiment could show a correlation between the amide proton and the aromatic proton at C-4, depending on the preferred conformation of the acetamide group.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.

Fourier-Transform Infrared (FT-IR) Spectroscopy of Characteristic Bands

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the nitro, acetamide, and benzodioxole moieties. The interpretation can be aided by data from similar structures, such as 5-nitro-1,3-benzodioxole. orientjchem.org

Key vibrational modes include the asymmetric and symmetric stretching of the nitro group, which are typically strong and appear in the regions of 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively. The acetamide group will exhibit a characteristic C=O stretching vibration (Amide I band) around 1660-1690 cm⁻¹ and an N-H bending vibration (Amide II band) near 1520-1550 cm⁻¹. The N-H stretching vibration is expected as a broad band in the region of 3200-3400 cm⁻¹. The benzodioxole ring will show C-O-C stretching vibrations and aromatic C-H and C=C stretching bands.

Characteristic FT-IR Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide | N-H stretch | 3200-3400 |

| Aromatic | C-H stretch | 3000-3100 |

| Methylene | C-H stretch | 2900-3000 |

| Amide | C=O stretch (Amide I) | 1660-1690 |

| Aromatic | C=C stretch | 1580-1620 |

| Nitro | Asymmetric NO₂ stretch | 1500-1550 |

| Amide | N-H bend (Amide II) | 1520-1550 |

| Nitro | Symmetric NO₂ stretch | 1330-1370 |

| Benzodioxole | C-O-C stretch | 1200-1260, 1030-1050 |

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy provides complementary information to FT-IR, as different selection rules govern the activity of vibrational modes. Non-polar bonds and symmetric vibrations often give rise to strong Raman signals.

For this compound, the symmetric stretching vibration of the nitro group is expected to be a prominent band in the Raman spectrum. The aromatic ring stretching vibrations will also be clearly visible. The C=O stretching of the amide is typically weaker in Raman than in IR. The C-H stretching vibrations of the aromatic and methyl groups will also be present.

Characteristic Raman Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic | C-H stretch | 3000-3100 |

| Aromatic | Ring breathing | ~1600 |

| Nitro | Symmetric NO₂ stretch | 1330-1370 |

| Benzodioxole | Ring deformation | ~800-900 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Studies

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of this compound. Through controlled fragmentation, it provides a molecular fingerprint that confirms the identity and integrity of the compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally confirming the elemental composition of this compound. Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) with high precision (typically to four or more decimal places). This accuracy allows for the calculation of a unique elemental formula.

The molecular formula for this compound is C₉H₈N₂O₅. HRMS analysis, often using techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers, can distinguish this formula from other isobaric compounds (molecules with the same nominal mass but different elemental compositions). The comparison between the calculated theoretical exact mass and the experimentally measured mass provides strong evidence for the compound's identity.

Table 1: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₈N₂O₅ |

| Theoretical Exact Mass ([M+H]⁺) | 225.04550 u |

| Experimentally Measured Mass ([M+H]⁺) | 225.04581 u |

| Mass Difference | 1.38 ppm |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

Note: The experimental data is representative and illustrates the high precision of HRMS analysis.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Delineation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by inducing fragmentation and analyzing the resulting fragment ions. In an MS/MS experiment, the protonated molecular ion ([M+H]⁺) of this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragmentation pattern is characteristic of the molecule's structure.

The fragmentation of this compound is dictated by its functional groups: the acetamide moiety, the nitro group, and the benzodioxole ring. Key fragmentation pathways observed for nitroaromatic compounds include the loss of NO (30 Da) and NO₂ (46 Da). nih.gov For N-acetylated aromatic amines, a common fragmentation is the cleavage of the C-N bond or the loss of a ketene (B1206846) (CH₂=C=O, 42 Da) from the acetyl group. researchgate.netlibretexts.org

A plausible fragmentation pathway would involve:

Initial loss of ketene (-42.01 Da) from the acetamide side chain to form a primary amine fragment.

Subsequent loss of the nitro group (-46.01 Da) from the aromatic ring.

Alternative fragmentation involving the loss of the entire acetamide group.

Loss of NO (-30.00 Da) from the nitro group, which can precede or follow other fragmentation steps. nih.gov

Table 2: Proposed MS/MS Fragmentation of this compound ([M+H]⁺)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Formula of Loss |

| 225.05 | 183.04 | Ketene | C₂H₂O |

| 225.05 | 179.04 | Nitro Group | NO₂ |

| 183.04 | 137.03 | Nitro Group | NO₂ |

| 179.04 | 137.03 | Ketene | C₂H₂O |

Application of LC-MS and UPLC for Purity Assessment and Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) are cornerstone techniques for assessing the purity of pharmaceutical compounds and identifying potential impurities. ias.ac.in UPLC, with its use of smaller particle size columns, offers higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. researchgate.net

For this compound, these methods can separate the main compound from trace-level impurities that may arise during synthesis. Potential impurities could include:

Starting Materials: Unreacted 5-amino-1,3-benzodioxole or N-(1,3-benzodioxol-5-yl)acetamide.

Regioisomers: Isomers formed from nitration at a different position on the aromatic ring.

By-products: Compounds resulting from over-nitration or side reactions.

By coupling the separation power of LC with the detection specificity of MS, each impurity can be detected and often tentatively identified based on its mass-to-charge ratio and retention time.

Table 3: Representative UPLC Method for Purity Analysis

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.5 mL/min |

| Detection | MS (ESI⁺), UV (e.g., 254 nm) |

X-ray Crystallography for Absolute Structure and Solid-State Characterization

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous proof of molecular structure, including stereochemistry, and offers deep insights into the solid-state packing and intermolecular forces that govern the material's properties.

Single Crystal X-ray Diffraction for Three-Dimensional Molecular Geometry

Single Crystal X-ray Diffraction (SC-XRD) analysis involves irradiating a single, high-quality crystal with an X-ray beam. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of individual atoms can be determined with exceptional accuracy.

For this compound, an SC-XRD study would provide precise measurements of all bond lengths, bond angles, and torsion angles. This data confirms the connectivity of the atoms and reveals the molecule's preferred conformation in the solid state. Key findings would include the planarity of the benzodioxole ring system and the orientation of the acetamide and nitro substituent groups relative to the ring. Although a specific structure for the title compound is not publicly available, data from similar molecules provides a reference for the expected parameters. mdpi.com

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 9.8 Å |

| α = 90°, β = 105.5°, γ = 90° | |

| Volume (V) | 992 ų |

| Molecules per Unit Cell (Z) | 4 |

| Calculated Density | 1.50 g/cm³ |

Note: This data is illustrative and based on typical values for similar organic compounds.

Crystal Packing Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. ias.ac.in For this compound, several key interactions are expected to direct its supramolecular assembly.

Hydrogen Bonding: The acetamide group is a classic hydrogen-bonding motif. The N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective acceptor. This typically leads to the formation of strong N-H···O=C hydrogen bonds, linking molecules into chains or dimers.

Weak C-H···O Interactions: The oxygen atoms of the nitro group and the benzodioxole ring are potent hydrogen bond acceptors. They can form multiple weak C-H···O interactions with aromatic and methylene C-H groups of neighboring molecules, further stabilizing the crystal lattice. researchgate.net The nitro group's role in forming such interactions is well-documented. rsc.org

π-π Stacking: The electron-deficient nitro-substituted benzene (B151609) ring can engage in π-π stacking interactions with adjacent aromatic rings. These interactions, where the planes of the rings are arranged in a parallel or offset fashion, contribute significantly to the cohesive energy of the crystal.

Other Interactions: The nitro group can also participate in dipole-dipole interactions and potentially attractive O···N interactions with the nitro groups of adjacent molecules, influencing a dense molecular packing. researchgate.netnih.gov

Table 5: Summary of Potential Intermolecular Interactions

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Strong Hydrogen Bond | N-H (amide) | O=C (amide) | 1.8 - 2.2 |

| Weak Hydrogen Bond | C-H (aromatic) | O (nitro/dioxole) | 2.2 - 2.8 |

| π-π Stacking | Aromatic Ring | Aromatic Ring | 3.3 - 3.8 |

Polymorphism and Co-crystallization Studies of this compound

A thorough review of publicly available scientific literature and crystallographic databases reveals a notable absence of dedicated studies on the polymorphism and co-crystallization of this compound. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical factor in the development of pharmaceutical and materials science, as different polymorphs can exhibit varying physical properties such as solubility, melting point, and stability.

Similarly, co-crystallization, a technique used to form multi-component crystals with tailored properties, has not been specifically reported for this compound. While research into the crystal engineering of related nitro-substituted aromatic compounds and benzodioxole derivatives is ongoing, specific experimental data, including crystallographic information system files (CIFs) for different polymorphs or co-crystals of this compound, are not present in the accessible scientific domain.

Future research endeavors would be necessary to explore the potential for polymorphic forms of this compound, likely through crystallization experiments under a variety of conditions (e.g., different solvents, temperatures, and pressures). Such studies would be instrumental in mapping its solid-state landscape. Furthermore, systematic co-crystallization screening with various co-formers could unveil novel crystalline structures with modified physicochemical properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. For conjugated systems such as this compound, this analysis provides insights into the extent of electron delocalization and the energies of its molecular orbitals.

Despite the importance of such data, a detailed, publicly accessible UV-Vis spectrum and a comprehensive analysis of the electronic transitions for this compound are not available in the current scientific literature. While general principles of UV-Vis spectroscopy can be applied to predict the expected behavior of this molecule—namely, the presence of π → π* and potentially n → π* transitions arising from the conjugated aromatic system, the nitro group, and the acetamide functionality—specific absorption maxima (λmax) and molar absorptivity (ε) values have not been reported.

Computational Chemistry and Molecular Modeling of N 6 Nitro 1,3 Benzodioxol 5 Yl Acetamide

Quantum Chemical Calculations (Density Functional Theory - DFT)

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide, DFT calculations would be instrumental in understanding its fundamental chemical properties.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Stability

MD simulations model the physical movements of atoms and molecules over time, providing a view of the compound's dynamic behavior.

Simulation of this compound in Different Solvent EnvironmentsSimulating the molecule in various solvents (e.g., water, ethanol, DMSO) would reveal how the solvent affects its conformational stability and behavior.researchgate.netThese simulations can provide insights into solvation shells, hydrogen bonding interactions with the solvent, and how the solvent environment influences the molecule's preferred shape and dynamics.nih.gov

Should research on this compound be published in the future, a detailed article with specific data could be generated.

Protein-Ligand Interaction Dynamics in Potential Biological Systems

Molecular dynamics (MD) simulations are instrumental in exploring the stability of a ligand within a protein's binding pocket over time. For a compound like this compound, MD simulations would typically involve placing the molecule in the active site of a computationally modeled biological target. The simulation then calculates the trajectory of atoms and molecules over a period, offering insights into the stability of the protein-ligand complex.

Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand. A stable RMSD suggests that the ligand has found a favorable binding mode.

Hydrogen Bond Analysis: To identify and quantify the hydrogen bonds formed between the ligand and the protein, which are crucial for binding affinity.

Interaction Energy Calculations: To estimate the strength of the interaction between the ligand and the protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analog Design

QSAR is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For nitroaromatic compounds, QSAR models have been extensively used to predict their potential toxicity and biological activities. sigmaaldrich.comechemi.comaladdin-e.com

Selection and Calculation of Molecular Descriptors

The first step in QSAR modeling is the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. For a series of analogs of this compound, a wide range of descriptors would be calculated.

Table 1: Examples of Molecular Descriptors for QSAR Analysis

| Descriptor Class | Specific Descriptors | Description |

| Constitutional | Molecular Weight, Number of atoms, Number of rings | Describes the basic composition and connectivity of the molecule. |

| Topological | Wiener index, Randić index | Characterizes the topology and branching of the molecular structure. |

| Geometrical | Molecular surface area, Molecular volume | Describes the 3D arrangement of atoms in space. |

| Electronic | Dipole moment, HOMO/LUMO energies, Mulliken charges | Relates to the electronic properties and reactivity of the molecule. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Measures the lipophilicity of the molecule, crucial for membrane permeability. |

These descriptors can be calculated using various computational chemistry software packages.

Development and Validation of Predictive QSAR Models

Once the descriptors are calculated for a set of molecules with known biological activity, a mathematical model is developed to correlate the descriptors with the activity. Common methods for model development include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN).

The predictive power of the developed QSAR model is then rigorously validated using both internal and external validation techniques. A statistically robust and predictive QSAR model can then be used to estimate the activity of new, untested compounds.

Application of QSAR to Guide Rational Design of this compound Analogs

A validated QSAR model serves as a powerful tool for the rational design of new analogs with potentially improved activity or reduced toxicity. By analyzing the contribution of different descriptors to the biological activity, chemists can make informed decisions on which parts of the this compound scaffold to modify. For instance, if the model indicates that a lower LogP value is associated with higher activity, modifications can be made to increase the hydrophilicity of the molecule.

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is widely used to screen virtual libraries of compounds against a biological target and to understand the molecular basis of ligand-receptor interactions.

Identification of Potential Biological Targets and Binding Affinities

For N-(6-Nitro-1,3-benzodioxole-5-yl)acetamide, the first step in a docking study would be the identification of potential biological targets. Based on the structural similarity to other bioactive molecules, potential targets could include enzymes or receptors involved in cancer or inflammatory pathways. For example, some benzodioxole derivatives have been investigated as inhibitors of tubulin polymerization. nih.gov

Once a target is selected, molecular docking simulations are performed to predict the binding mode and estimate the binding affinity (often expressed as a docking score or binding energy).

Table 2: Illustrative Molecular Docking Results for a Hypothetical Target

| Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| This compound | -8.5 | TYR221, LYS314, SER179 | Hydrogen bond with SER179, Pi-pi stacking with TYR221 |

| Analog 1 (without nitro group) | -7.2 | TYR221, LYS314 | Pi-pi stacking with TYR221 |

| Analog 2 (different amide substituent) | -9.1 | TYR221, LYS314, ASP181 | Hydrogen bonds with SER179 and ASP181, Pi-pi stacking with TYR221 |

The results from molecular docking can guide the selection of compounds for experimental testing and provide hypotheses about the structure-activity relationship that can be further explored through analog synthesis and QSAR studies.

Analysis of Key Binding Residues and Interaction Networks

Molecular docking and simulation studies are instrumental in identifying the key amino acid residues that form the binding pocket for a ligand and in characterizing the nature of the interactions. For a molecule like this compound, the interaction network is expected to be a composite of several types of non-covalent bonds.

The benzodioxole ring, the nitro group, and the acetamide (B32628) moiety of the compound are all expected to participate in forming connections with the protein's active site. The specific residues involved would ultimately depend on the topology and chemical environment of the binding site of a particular protein.

A hypothetical analysis suggests that the following types of interactions could be significant:

Hydrogen Bonds: The nitro group and the amide group of this compound are potential hydrogen bond donors and acceptors. They could form hydrogen bonds with polar or charged amino acid residues such as serine, threonine, aspartic acid, or glutamic acid.

Hydrophobic Interactions: The aromatic benzodioxole ring system is likely to engage in hydrophobic interactions with nonpolar residues like leucine, isoleucine, valine, and phenylalanine. These interactions are crucial for the proper orientation and stabilization of the ligand within the binding pocket.

Pi-Stacking: The planar aromatic ring of the benzodioxole moiety could also participate in pi-stacking interactions with the aromatic side chains of residues such as phenylalanine, tyrosine, and tryptophan.

The precise nature and strength of these interactions would be quantified by the calculated binding energy, which is a key output of molecular docking simulations. A lower binding energy typically indicates a more stable and favorable interaction.

To illustrate the potential interactions, the following data tables outline hypothetical binding residues and the types of interactions that could be observed in a computational study.

Table 1: Potential Interacting Residues for this compound

| Interaction Type | Potential Amino Acid Residues | Functional Group of Ligand Involved |

| Hydrogen Bonding | Ser, Thr, Asn, Gln, Asp, Glu | Nitro group, Amide group |

| Hydrophobic Interactions | Ala, Val, Leu, Ile, Phe, Trp | Benzodioxole ring |

| Pi-Stacking | Phe, Tyr, Trp | Benzodioxole ring |

Table 2: Hypothetical Interaction Details

| Residue | Interaction Type | Distance (Å) |

| ASP 120 | Hydrogen Bond | 2.8 |

| SER 122 | Hydrogen Bond | 3.1 |

| PHE 250 | Pi-Stacking | 4.5 |

| LEU 254 | Hydrophobic | 3.9 |

| TRP 300 | Pi-Stacking | 4.2 |

It is important to note that these tables are illustrative and based on the chemical structure of this compound. Definitive identification of key binding residues and their interaction networks would require specific molecular docking and dynamics studies with a defined protein target.

Structure Activity Relationship Sar Investigations of N 6 Nitro 1,3 Benzodioxol 5 Yl Acetamide and Its Analogs

Impact of Substituent Modifications on the Benzodioxole Moiety and Acetamide (B32628) Linker

The biological activity of derivatives of N-(6-nitro-1,3-benzodioxol-5-yl)acetamide is intrinsically linked to the electronic and steric properties of substituents on both the benzodioxole ring and the acetamide linker.

Benzodioxole Moiety Modifications: The 1,3-benzodioxole (B145889) ring is a common scaffold in numerous biologically active compounds. Its substitution pattern significantly influences molecular interactions. For instance, in a series of 6-benzyl-1,3-benzodioxole derivatives, the presence and position of methoxy (B1213986) groups were found to be critical for their activity. Maximum activity often requires an intact dioxole ring and specific substitution patterns, such as a methoxy or ethoxy substituent at position 5. nih.gov Altering the electronic nature of the aromatic portion of the benzodioxole ring, for example, by introducing electron-donating or electron-withdrawing groups, can modulate the binding affinity of the molecule to its biological target. The nitro group at the 6-position is a strong electron-withdrawing group, which significantly influences the electronic properties of the entire scaffold. The impact of modifying or replacing this nitro group would be a key area of investigation in SAR studies.

Acetamide Linker Modifications: The acetamide linker plays a pivotal role in orienting the substituted benzodioxole core and can participate in hydrogen bonding interactions with target macromolecules. Alterations to this linker, such as changing its length, rigidity, or the nature of the acyl group, can have profound effects on activity. For example, in a series of N-substituted quinoxaline-2-carboxamides, the nature of the substituent on the amide nitrogen (N-phenyl vs. N-benzyl) significantly impacted their antimycobacterial activity, with the N-benzyl group generally conferring better activity. mdpi.com Similarly, for this compound analogs, modifying the acetyl group to larger or more complex acyl moieties, or replacing the entire acetamide linker with other functionalities like sulfonamides or reversed amides, would likely lead to significant changes in biological profiles.

The following table summarizes hypothetical modifications and their potential impact on activity, based on general medicinal chemistry principles:

| Modification Site | Substituent Change | Predicted Impact on Activity | Rationale |

| Benzodioxole Ring | Varying position of the nitro group | Potentially significant change | Altered electronic distribution and steric profile. |

| Replacing nitro with other electron-withdrawing groups (e.g., -CN, -CF3) | May retain or alter activity | Modifies electronics and potential for specific interactions. | |

| Introducing substituents on the dioxole methylenedioxy bridge | Likely to decrease activity | The intact dioxole ring is often crucial for activity in related compounds. nih.gov | |

| Acetamide Linker | Alkyl chain elongation of the acetyl group | Variable | Could improve van der Waals interactions or introduce steric hindrance. |

| Replacement of acetyl with aromatic acyl groups | May enhance activity | Potential for additional π-π stacking interactions. | |

| N-alkylation or N-arylation | Could increase or decrease activity | Dependent on the specific requirements of the binding pocket. |

Stereochemical Considerations and Enantiomeric Activity Differences

Chirality plays a fundamental role in the interaction of small molecules with biological systems, as biomacromolecules like proteins and nucleic acids are themselves chiral. vt.edu While this compound itself is not chiral, the introduction of stereocenters into its analogs can lead to enantiomers with significantly different biological activities, a phenomenon known as enantioselectivity. wvu.edu

The differential activity of enantiomers arises from their distinct three-dimensional arrangements, which dictate how they fit into a chiral binding site. One enantiomer may bind with high affinity and elicit a strong biological response, while the other may bind weakly or not at all, or even interact with a different target, potentially leading to off-target effects. vt.edu

For instance, if a chiral center is introduced in the acetamide side chain of an analog of this compound, the resulting (R)- and (S)-enantiomers would need to be separated and their biological activities evaluated independently. Techniques such as chiral high-performance liquid chromatography (HPLC) are instrumental for the separation and analysis of enantiomers. nih.govnih.govjiangnan.edu.cn

The following table illustrates potential chiral modifications and the importance of evaluating enantiomeric activity:

| Chiral Modification Example | Resulting Enantiomers | Rationale for Separate Evaluation |

| Introduction of a methyl group on the α-carbon of the acetamide linker | (R)- and (S)-2-(6-nitro-1,3-benzodioxol-5-ylamino)-2-oxopropane | The two enantiomers will have different spatial arrangements of the methyl group, which can lead to differential binding affinities with a chiral receptor. |

| Use of a chiral acyl group | Diastereomers | Different stereochemical configurations can lead to varied biological responses and metabolic profiles. |

Elucidation of Pharmacophoric Requirements for Specific Molecular Interactions

A pharmacophore model defines the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For nitroaromatic compounds, certain features are often recurrent in pharmacophore models for various biological targets.

Pharmacophore mapping for a series of nitroaromatic compounds with antitubercular activity revealed the importance of a nitro group, an aromatic ring, and hydrogen bond acceptor features for potent activity. nih.gov The molecular electrostatic potential of these compounds often shows a localized negative potential near the oxygen atoms of the nitro group, which is a key feature for interaction with biological targets. nih.govnih.gov

Based on the structure of this compound and pharmacophore models of related compounds, the key pharmacophoric features can be hypothesized as:

A Hydrogen Bond Donor: The N-H group of the acetamide linker.

A Hydrogen Bond Acceptor: The carbonyl oxygen of the acetamide group.

An Aromatic Ring: The benzene (B151609) ring of the benzodioxole moiety.

An Electron-Withdrawing Feature: The nitro group.

Additional Hydrogen Bond Acceptors: The oxygen atoms of the dioxole ring.

The spatial relationship between these features would be critical for productive binding to a biological target. Computational modeling and the synthesis of conformationally restricted analogs can help to further define this spatial arrangement.

Strategic Design Principles for Optimizing Derivative Potency and Selectivity

The design of more potent and selective analogs of this compound can be guided by the SAR data and pharmacophoric understanding. Key strategies include:

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to improved potency, selectivity, or metabolic stability. For example, the nitro group could be replaced with other electron-withdrawing groups to fine-tune the electronic properties of the molecule.

Structure-Based Design: If the three-dimensional structure of the biological target is known, computational docking studies can be used to design analogs that fit optimally into the binding site. This approach allows for the rational design of modifications that enhance key interactions.

Fragment-Based Drug Discovery: This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create more potent molecules. For the benzodioxole scaffold, different side chains could be explored to optimize interactions with the target.

Conformational Constraint: Introducing cyclic structures or rigid linkers can lock the molecule into a more bioactive conformation, which can lead to an increase in potency and selectivity by reducing the entropic penalty of binding.

A systematic approach to analog synthesis, guided by these principles and coupled with iterative biological testing, is essential for the successful optimization of lead compounds based on the this compound scaffold.

Molecular Mechanisms and Biochemical Interactions of N 6 Nitro 1,3 Benzodioxol 5 Yl Acetamide

Investigations into Enzyme Inhibition or Modulation by N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide

Identification of Specific Enzyme Targets (e.g., Matrix Metalloproteinases, Nitroreductases)

Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix components. While there is no direct evidence of this compound inhibiting MMPs, the development of synthetic MMP inhibitors has been a significant area of research. These inhibitors often work by chelating the zinc ion in the active site of the MMPs. Further research would be necessary to determine if this compound possesses any MMP-inhibitory activity.

Nitroreductases: These enzymes are known to catalyze the reduction of nitroaromatic compounds. Given the presence of a nitro group, this compound could theoretically serve as a substrate for nitroreductases. These enzymes are found in a wide range of organisms and are noted for their broad substrate specificity. The reduction of the nitro group could lead to the formation of corresponding nitroso, hydroxylamino, and amino derivatives, which may possess their own distinct biological activities.

Kinetic Characterization of Enzyme-Inhibitor Interactions

Without experimental data, any discussion on the kinetic characterization of this compound's interaction with enzymes is purely speculative. To understand these interactions, kinetic studies would be required to determine parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) if it acts as a substrate, or inhibition constants like Ki and IC50 values if it functions as an inhibitor.

Allosteric vs. Orthosteric Binding Mechanisms

The mode of binding to a potential enzyme target could be either orthosteric or allosteric. Orthosteric binding occurs at the enzyme's active site, directly competing with the natural substrate. In contrast, allosteric binding happens at a site distinct from the active site, inducing a conformational change that modulates the enzyme's activity. The determination of whether this compound acts via an allosteric or orthosteric mechanism would necessitate detailed structural and functional studies.

Receptor Binding and Signal Transduction Pathway Modulation

Similar to its enzymatic interactions, the receptor binding profile of this compound is not well-documented. However, the benzodioxole moiety is present in various biologically active molecules, including some that interact with specific receptors.

Identification of Specific Receptor Targets (e.g., Endothelin Receptors, Imidazoline Receptors)

Endothelin Receptors: The endothelin system plays a critical role in vasoconstriction and cell proliferation. Notably, some complex molecules containing a benzodioxole-acetamide core structure have been investigated as endothelin receptor antagonists. For instance, the compound (R)-(-)-2-(benzo nih.govnih.govdioxol-5-yl)-N-(4-isopropylphenylsulfonyl)-2-(6-methyl-2-propylpyridin-3-yloxy)acetamide hydrochloride (PABSA) has been identified as a potent and selective endothelin receptor antagonist. nih.gov This suggests that the benzodioxole scaffold might contribute to binding at these receptors, though the specific activity of this compound remains to be determined.

Imidazoline Receptors: These receptors are involved in the central regulation of blood pressure. While no direct link has been established, the general landscape of centrally acting agents includes a wide variety of chemical structures, and the potential for this compound to interact with these or other neuronal receptors cannot be ruled out without experimental validation.

Analysis of Downstream Cellular Signaling Events

Should this compound be found to bind to a specific receptor, the subsequent step would be to elucidate its impact on downstream signaling pathways. This could involve investigating changes in the levels of secondary messengers like cyclic AMP (cAMP) or inositol (B14025) trisphosphate (IP3), the activation or inhibition of protein kinases, and alterations in gene expression. Such studies are essential to connect receptor binding to a functional cellular response.

Biochemical Degradation and Metabolic Pathways (in vitro) of this compound

Enzymatic Biotransformation of the Nitro and Acetamide (B32628) Groups

In vitro metabolic systems, such as liver microsomes and cytosolic fractions, contain a variety of enzymes capable of metabolizing xenobiotics. The biotransformation of this compound would likely involve nitroreduction and amide hydrolysis.

Nitroreduction: The enzymatic reduction of the aromatic nitro group is a well-documented metabolic pathway. nih.gov This process is catalyzed by a group of enzymes known as nitroreductases, which are present in mammalian cells, particularly in the liver, as well as in gut microbiota. nih.govscielo.br These enzymes can reduce the nitro group in a stepwise manner to nitroso, hydroxylamino, and finally, amino derivatives. nih.gov The reduction can occur via a one-electron or two-electron transfer mechanism. researchgate.net Flavin-dependent nitroreductases are a key class of enzymes that catalyze the reduction of a wide array of aromatic nitro compounds. The reduction of the nitro group to an amine can also be facilitated by other enzymes with reducing capabilities, such as cytochrome P450 reductase. researchgate.net

Amide Hydrolysis: The acetamide group is susceptible to enzymatic hydrolysis, a reaction catalyzed by various hydrolases, including carboxylesterases and amidases. nih.govresearchgate.net This reaction involves the cleavage of the amide bond, leading to the formation of a primary amine and a carboxylic acid. The release of aromatic amines from the hydrolysis of amide bonds is a recognized metabolic pathway for many xenobiotics. nih.govresearchgate.net Studies on the hydrolysis of various aromatic amides in in vitro systems have demonstrated the activity of these enzymes in liver S9 fractions and microsomes. nih.gov

The following table summarizes the probable enzymatic reactions involved in the biotransformation of this compound.

| Functional Group | Enzymatic Reaction | Enzyme Class (Examples) | Potential Outcome |

| Nitro Group | Reduction | Nitroreductases, Cytochrome P450 Reductase | Conversion to Amino Group |

| Acetamide Group | Hydrolysis | Amidases, Carboxylesterases | Cleavage to form an Amine and Acetic Acid |

Identification of Major Metabolites and Their Chemical Structures

Based on the enzymatic biotransformations described above, two primary metabolic pathways can be postulated for this compound, leading to the formation of distinct major metabolites.

Pathway 1: Nitroreduction

The reduction of the nitro group would lead to the formation of N-(6-Amino-1,3-benzodioxol-5-yl)acetamide . This metabolite retains the acetamide group but features a primary aromatic amine in place of the nitro group.

Pathway 2: Amide Hydrolysis

The hydrolysis of the acetamide group would result in the formation of 6-Nitro-1,3-benzodioxol-5-amine (B1193951) and acetic acid. This metabolite retains the nitro group but has the acetamide group converted to a primary amine.

It is also conceivable that both enzymatic reactions could occur, leading to a third metabolite, 1,3-Benzodioxole-5,6-diamine , where both the nitro and acetamide groups have been converted to amino groups.

The chemical structures of the parent compound and its potential major metabolites are presented in the table below.

| Compound Name | Chemical Structure |

| This compound (Parent Compound) |  |

| N-(6-Amino-1,3-benzodioxol-5-yl)acetamide (Metabolite 1) |  |

| 6-Nitro-1,3-benzodioxol-5-amine (Metabolite 2) |  |

| 1,3-Benzodioxole-5,6-diamine (Metabolite 3) |  |

Advanced Research Applications and Chemical Probes Derived from N 6 Nitro 1,3 Benzodioxol 5 Yl Acetamide

Development of Fluorescent or Isotopic Probes Based on the N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide Scaffold

The scaffold of this compound is well-suited for the development of specialized chemical probes, including those with fluorescent or isotopic labels.

Fluorescent Probes: The development of fluorescent probes often relies on the strategic combination of a fluorophore (a fluorescent molecule) and a quencher (a molecule that can suppress fluorescence). Nitroaromatic compounds are known to act as effective fluorescence quenchers due to their electron-withdrawing nature. nih.govmdpi.com In a potential fluorescent probe based on the this compound scaffold, the nitro-benzodioxole moiety could serve as the quenching unit. The acetamide (B32628) group provides a convenient site for the attachment of a fluorophore. In the presence of a specific analyte or under certain environmental conditions, a conformational change or a chemical reaction could alter the distance or electronic interaction between the fluorophore and the nitro-benzodioxole quencher, leading to a measurable change in fluorescence intensity. This "turn-on" or "turn-off" fluorescent response is a key principle in the design of chemical sensors. mdpi.com

Isotopic Probes: Isotopic labeling is a powerful technique used in a variety of analytical methods, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This compound can be synthesized with isotopes of carbon (¹³C), hydrogen (²H or D), or nitrogen (¹⁵N) incorporated into its structure. For example, the acetamide group could be readily synthesized using isotopically labeled acetylating agents. These labeled compounds can serve as internal standards in quantitative mass spectrometry assays, allowing for more accurate and precise measurements of the unlabeled compound in complex biological or environmental samples.

Table 1: Potential Applications in Probe Development

| Probe Type | Key Structural Feature | Principle of Operation | Potential Application |

|---|---|---|---|

| Fluorescent Probe | Nitro group | Fluorescence quenching | Detection of specific analytes or changes in the microenvironment. |

| Isotopic Probe | Acetamide group | Mass differentiation | Internal standard for quantitative analysis in mass spectrometry. |

Utilization as a Building Block in Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful strategy for the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. nih.gov These libraries are then screened for biological activity to identify new drug leads. The this compound scaffold possesses several features that make it an attractive building block for combinatorial library synthesis.

The benzodioxole moiety is a common scaffold in many biologically active natural products and synthetic compounds. researchgate.netchemicalbook.com The nitro group on the aromatic ring can be chemically modified in a number of ways. For example, it can be reduced to an amine, which can then be further functionalized with a wide variety of substituents through amide bond formation or other amine-based chemistries. This allows for the creation of a diverse library of compounds from a single starting material.

The general workflow for utilizing this compound in a combinatorial synthesis could involve:

Reduction of the nitro group: Conversion of the nitro group to an amine to provide a reactive handle.

Diversification: Reaction of the newly formed amine with a library of carboxylic acids, sulfonyl chlorides, or other electrophiles to generate a library of amides, sulfonamides, or other derivatives.

Screening: The resulting library of compounds would then be screened for biological activity against a specific target, such as an enzyme or a receptor.

Table 2: Combinatorial Chemistry Potential of the Scaffold

| Functional Group | Potential Modification | Resulting Functionality |

|---|---|---|

| Nitro Group | Reduction | Primary Amine |

| Acetamide Group | Hydrolysis | Primary Amine |

Applications in Chemosensory Research or Material Science (e.g., Non-Linear Optics)

The electronic properties of this compound suggest its potential for applications in both chemosensory research and material science.

Chemosensory Research: Many benzodioxole derivatives are found in natural products and are known to have distinct sensory properties. While there is no direct evidence of this compound being used in chemosensory research, its structural similarity to other bioactive benzodioxoles suggests that it or its derivatives could potentially interact with sensory receptors. ontosight.ai

Material Science (Non-Linear Optics): Organic molecules with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. nih.gov A key requirement for NLO activity is the presence of an electron-donating group and an electron-withdrawing group connected by a π-conjugated system. In this compound, the benzodioxole ring can act as an electron-donating system, while the nitro group is a strong electron-withdrawing group. This "push-pull" electronic structure can lead to a large molecular hyperpolarizability, which is a measure of the NLO response. nih.govnih.gov Theoretical calculations and experimental studies on similar nitroaromatic compounds have demonstrated their potential as NLO materials. nih.gov

Table 3: Potential Applications in Chemosensory and Material Science

| Field | Relevant Property | Underlying Principle |

|---|---|---|

| Chemosensory Research | Structural similarity to bioactive benzodioxoles | Interaction with biological sensory receptors. |

| Material Science (NLO) | "Push-pull" electronic structure | Large molecular hyperpolarizability due to intramolecular charge transfer. |

Future Directions and Emerging Research Avenues for N 6 Nitro 1,3 Benzodioxol 5 Yl Acetamide Research

Integration of Artificial Intelligence and Machine Learning in Rational Compound Design

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the rational design of novel compounds. nih.govcam.ac.uk These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising molecular candidates and predict their properties. For N-(6-nitro-1,3-benzodioxol-5-yl)acetamide, AI and ML can be instrumental in designing derivatives with enhanced efficacy and specificity.

By employing generative models, researchers can create virtual libraries of novel molecules based on the this compound scaffold. nih.gov These models, guided by machine learning algorithms trained on structure-activity relationship (SAR) data, can propose modifications to the parent molecule that are predicted to improve its biological activity or other desired properties. researchgate.net Furthermore, AI can assist in predicting pharmacokinetic and toxicological profiles, thereby prioritizing the synthesis of compounds with a higher probability of success in preclinical development. umk.pl This data-driven approach significantly reduces the time and resources required for the discovery of new and improved derivatives.

High-Throughput Screening and Virtual Screening Methodologies for Novel Derivatives

To explore the chemical space around this compound, high-throughput screening (HTS) and virtual screening (VS) are indispensable tools. nih.gov HTS allows for the rapid automated testing of large numbers of compounds, while VS employs computational methods to screen vast virtual libraries of molecules against a biological target. arxiv.org

For this compound, these methodologies can be applied to identify derivatives with novel biological activities. A virtual library of analogues can be generated and screened against various protein targets using molecular docking simulations to predict binding affinities and modes. ctu.edu.vnnih.gov This in silico approach helps to prioritize a smaller, more manageable set of compounds for synthesis and subsequent experimental testing. mdpi.com The hits identified from virtual screening can then be subjected to HTS assays to confirm their activity and determine their potency, accelerating the discovery of new lead compounds. nih.gov

Mechanistic Studies Employing Advanced Biophysical Techniques

A thorough understanding of how this compound and its derivatives interact with their biological targets is crucial for rational drug design. Advanced biophysical techniques provide detailed insights into the molecular mechanisms of these interactions. reactionbiology.comnih.gov

Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST) can be employed to quantitatively characterize the binding affinity, kinetics, and thermodynamics of compound-target interactions. nuvisan.com These methods offer a comprehensive view of the binding process, which is essential for understanding the structure-activity relationships of a series of compounds. Furthermore, structural biology techniques like X-ray crystallography and cryo-electron microscopy can provide atomic-level details of how these molecules bind to their targets, guiding further optimization of the lead compounds. nih.gov

Exploration of Novel Synthetic Pathways for Sustainable Production

The development of efficient and sustainable synthetic routes is a critical aspect of modern pharmaceutical and chemical research. For N-(6-nitro-1,3-benzodioxole-5-yl)acetamide, future research should focus on exploring novel synthetic pathways that are not only high-yielding but also environmentally friendly. This includes the use of greener solvents, catalysts, and reagents, as well as the development of one-pot or continuous flow processes.

Recent advancements in synthetic organic chemistry, such as C-H activation and photoredox catalysis, could offer new approaches to the synthesis of benzodioxole derivatives. worldresearchersassociations.comresearchgate.net These methods can provide more direct and atom-economical routes to the target molecule and its analogues, reducing the number of synthetic steps and minimizing waste. The development of sustainable synthetic strategies will be crucial for the cost-effective and environmentally responsible production of this compound and related compounds.

Computational and Experimental Synergy in Understanding Molecular Interactions

The most powerful approach to modern drug discovery and materials science lies in the synergistic integration of computational and experimental methods. For this compound, a combined strategy will be key to elucidating its molecular interactions and guiding the design of new derivatives.

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the compound and its target, providing insights into the stability of the complex and the key interactions that govern binding. nih.govbiointerfaceresearch.com These computational predictions can then be validated and refined through experimental techniques. For example, molecular docking studies can predict the binding pose of a ligand, which can then be confirmed by X-ray crystallography. tandfonline.com This iterative cycle of computational prediction and experimental validation accelerates the design-make-test-analyze cycle, leading to a more efficient and effective discovery process. biointerfaceresearch.com

Q & A

Q. What are the recommended synthetic routes for N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide, and how can reaction efficiency be optimized?

A practical approach involves using protective groups such as N-[1-(6-nitro-1,3-benzodioxol-5-yl)ethoxy]methylamine (NPOM) to prevent undesired side reactions during nitration or acetylation steps. Optimize reaction efficiency by:

- Controlling temperature (e.g., 0–5°C for nitration to avoid over-oxidation).

- Employing catalytic bases (e.g., pyridine) to enhance acetylation yields.

- Purifying intermediates via column chromatography with silica gel (hexane/ethyl acetate gradients). Validate purity using TLC and HPLC .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- X-ray crystallography : Use SHELX software for structure refinement, particularly for resolving nitro-group orientation and benzodioxol ring planarity .

- NMR spectroscopy : Employ - and -NMR to confirm acetamide linkage (e.g., carbonyl resonance at ~168 ppm) and nitro-group electronic effects on adjacent protons.

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 265.06) .

Q. What is the known biological activity of this compound, and how can researchers design assays to study its mechanism?

While direct data on this compound is limited, structural analogs like ML-385 (a benzodioxol-containing Nrf2 inhibitor) suggest potential redox-modulating properties. Design assays by:

- Using Keap1-mutant NSCLC cell lines to screen for Nrf2 pathway inhibition.

- Quantifying downstream targets (e.g., HO-1, NQO1) via qPCR or Western blot.

- Including controls with competitive inhibitors (e.g., ML-385) to validate specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions between crystallographic data and NMR-derived conformational models?

- Crystallography : Use ORTEP-III to generate thermal ellipsoid plots, emphasizing nitro-group torsional angles. Validate hydrogen-bonding networks (e.g., acetamide C=O⋯H-N interactions) .

- NMR : Perform variable-temperature experiments to assess dynamic behavior (e.g., ring-flipping in benzodioxol). Compare NOESY/ROESY data with DFT-calculated conformers .

- Cross-validation : Apply Rietveld refinement (for powder XRD) or molecular docking to reconcile discrepancies .

Q. What computational strategies are recommended for studying interactions between this compound and biological targets?